N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9691867
InChI: InChI=1S/C22H22ClN5O2/c23-17-5-4-6-18(15-17)24-21(29)16-28-22(30)10-9-20(25-28)27-13-11-26(12-14-27)19-7-2-1-3-8-19/h1-10,15H,11-14,16H2,(H,24,29)
SMILES: C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C22H22ClN5O2
Molecular Weight: 423.9 g/mol

N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9691867

Molecular Formula: C22H22ClN5O2

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C22H22ClN5O2
Molecular Weight 423.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Standard InChI InChI=1S/C22H22ClN5O2/c23-17-5-4-6-18(15-17)24-21(29)16-28-22(30)10-9-20(25-28)27-13-11-26(12-14-27)19-7-2-1-3-8-19/h1-10,15H,11-14,16H2,(H,24,29)
Standard InChI Key ITVCHLFLTSBHJB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

  • 4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at position 4, linked to the pyridazinone core at position 3.

  • 3-Chlorophenylacetamide group: An acetamide side chain attached to the pyridazinone’s position 1, terminating in a 3-chlorophenyl ring .

The SMILES notation (C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl) and InChIKey (ITVCHLFLTSBHJB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC22H22ClN5O2
Molecular Weight423.9 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (2×N, 2×O, pyridazinone O)
LogP (Predicted)~3.2 (moderate lipophilicity)

The presence of polar functional groups (amide, piperazine) suggests moderate solubility in polar solvents, while the aromatic and chlorophenyl components enhance lipid membrane permeability .

Synthesis and Analytical Characterization

Analytical Data

Spectroscopic Characterization:

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-N stretch) .

  • 1H-NMR: Distinct signals include δ 7.93 ppm (amide NH), δ 7.15–7.45 ppm (aromatic protons), and δ 3.05–3.82 ppm (piperazine CH2) .

  • ESI-MS: [M+H]+ ion at m/z 424.9 .

Comparative Analysis with Structural Analogues

The table below contrasts key features of N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide with related compounds:

CompoundStructural FeaturesBiological Activity
N-(3-Chlorophenyl)-...acetamide3-Chlorophenyl, 4-phenylpiperazinePredicted COX-2 inhibition
N-(2,4-Dimethoxyphenyl)-...acetamideMethoxy groupsEnhanced solubility
N-(Bicyclo[2.2.1]heptan-2-yloxy)-...Bicyclic structureImproved blood-brain barrier penetration

Applications and Future Directions

Therapeutic Applications

  • Pain Management: Potential as a non-opioid analgesic.

  • Neuropsychiatric Disorders: Modulation of 5-HT and dopamine pathways.

  • Inflammatory Diseases: COX-2 inhibition for arthritis treatment .

Research Applications

  • Receptor Binding Studies: Tool compound for mapping serotonin receptor subtypes.

  • Structure-Activity Relationship (SAR): Optimizing piperazine substituents for enhanced potency.

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